N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide
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Overview
Description
N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a sulfonylbenzamide group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with targets such as inorganic pyrophosphatase and leukotriene a-4 hydrolase . These enzymes play crucial roles in various biological processes, including energy metabolism and inflammatory responses.
Biochemical Pathways
Given its potential targets, it may influence pathways related to energy metabolism and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and subsequent formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: NaH, KOtBu, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide
- N-(pyridin-4-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide
- N-(pyridin-3-ylmethyl)-4-piperidin-1-ylsulfonylbenzamide
Uniqueness
N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the pyrrolidine ring. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-13-14-4-3-9-18-12-14)15-5-7-16(8-6-15)24(22,23)20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUCZTGCBXRBGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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